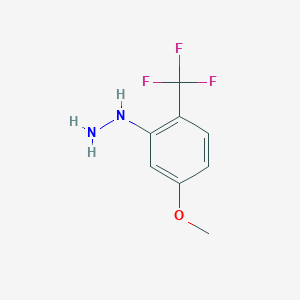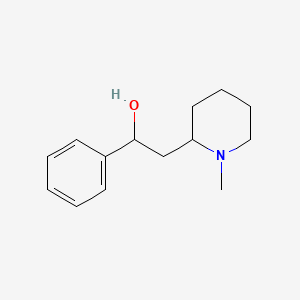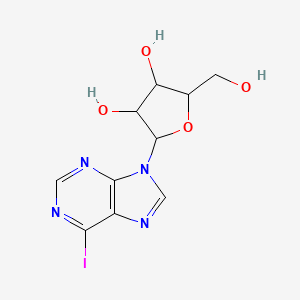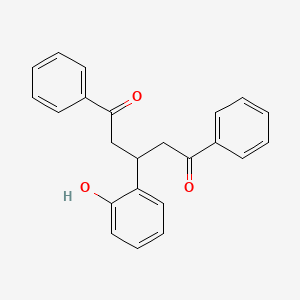![molecular formula C23H22Cl2N2O B13994478 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol CAS No. 5443-27-6](/img/structure/B13994478.png)
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is a chemical compound that belongs to the class of imidazolidin-2-yl derivatives. This compound is characterized by the presence of two 4-chlorobenzyl groups attached to an imidazolidine ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol typically involves the reaction of 4-chlorobenzyl chloride with imidazolidine-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The phenol group is introduced in a subsequent step, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
化学反応の分析
Types of Reactions
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidin-2-yl phenol derivatives.
科学的研究の応用
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects of the compound.
類似化合物との比較
Similar Compounds
Imidazolidin-2-one: A simpler analog without the chlorobenzyl groups.
4-Chlorobenzyl imidazolidine: Lacks the phenol group.
Phenol derivatives: Compounds with similar phenol groups but different substituents.
Uniqueness
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
5443-27-6 |
|---|---|
分子式 |
C23H22Cl2N2O |
分子量 |
413.3 g/mol |
IUPAC名 |
2-[1,3-bis[(4-chlorophenyl)methyl]imidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H22Cl2N2O/c24-19-9-5-17(6-10-19)15-26-13-14-27(16-18-7-11-20(25)12-8-18)23(26)21-3-1-2-4-22(21)28/h1-12,23,28H,13-16H2 |
InChIキー |
RHMQAAFHGZAFPU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-8-(2-(1-(4-ethoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13994408.png)






![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
